3-Methanesulfonylpropane-1-sulfonyl chloride

Übersicht

Beschreibung

3-Methanesulfonylpropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₄H₉ClO₄S₂. It is a sulfonyl chloride derivative, characterized by the presence of two sulfonyl groups attached to a propane backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methanesulfonylpropane-1-sulfonyl chloride can be synthesized through the reaction of propane-1,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:

CH3SO2Cl+HOCH2CH2CH2OH→CH3SO2CH2CH2CH2SO2Cl+HCl+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize the yield. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

Reactivity and Mechanism

3-Methanesulfonylpropane-1-sulfonyl chloride is highly reactive due to the electrophilic nature of the sulfonyl chloride group. Its reactions can be categorized as follows:

-

Formation of Methanesulfonates : This reaction occurs when this compound interacts with alcohols, leading to the formation of methanesulfonate esters through an E1cb elimination mechanism that generates a transient sulfene intermediate.

-

Sulfone Synthesis : The compound can add across alkenes to form sulfones, which are important intermediates in organic synthesis.

-

Elimination Reactions : It can undergo elimination reactions to yield various products, including quinolines when reacted with specific substrates .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methanesulfonyl Chloride | CH₃SO₂Cl | Simplest sulfonyl chloride; precursor for various reactions. |

| 3-(Methylsulfonyl)benzenesulfonyl Chloride | C₇H₇ClO₄S₂ | Contains a phenolic structure; used in pharmaceutical applications. |

| Propane-1-sulfonic Acid | C₃H₈O₃S | Non-chlorinated analogue; utilized in buffer solutions. |

| Benzene Sulfonyl Chloride | C₆H₅SO₂Cl | Affects aromatic compounds; widely used in organic synthesis. |

Research Findings on Chemical Reactions

Recent studies have highlighted the utility of this compound in synthesizing complex organic molecules. For instance, it has been demonstrated that this compound can serve as a precursor for various sulfone derivatives through reactions with alkenes or nucleophiles .

Reaction Pathways

The following reaction pathways illustrate how this compound participates in various transformations:

-

Sulfone Formation :

This reaction shows how the sulfonylic functionality allows for nucleophilic attack on alkenes, yielding sulfones.

-

Methanesulfonate Formation :

This pathway illustrates the conversion of alcohols into methanesulfonates.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₅H₁₁ClO₄S₂

- Molecular Weight : 210.17 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in polar organic solvents, reactive towards water and alcohols.

Synthesis and Reactivity

3-Methanesulfonylpropane-1-sulfonyl chloride is typically synthesized from methanesulfonyl chloride through various methods that involve chlorination reactions. It serves as an effective reagent for generating sulfonate esters from alcohols and amines, which are crucial intermediates in organic synthesis.

Applications in Organic Synthesis

The compound is utilized in several key reactions:

-

Sulfonation Reactions :

- Acts as a sulfonylating agent to introduce sulfonyl groups into organic molecules.

- Useful in the formation of methanesulfonates from alcohols under basic conditions.

-

Chlorination Agent :

- Functions as a chlorinating agent for the conversion of various substrates into their corresponding chlorinated products.

-

Intermediate for Pharmaceutical Synthesis :

- Employed in the synthesis of biologically active compounds, including anti-inflammatory agents and antibiotics.

Pharmaceutical Applications

This compound has been documented in the synthesis of several pharmaceutical compounds:

Agrochemical Applications

The compound is also significant in the agrochemical sector:

- Used to synthesize herbicides and pesticides that require sulfonyl functional groups for activity.

- Enhances the efficacy of agrochemical formulations through improved solubility and stability.

Case Study 1: Synthesis of Sulfonamide Antibiotics

In a recent study, researchers utilized this compound to synthesize novel sulfonamide antibiotics. The methodology involved the reaction of this sulfonyl chloride with various amines, yielding high-purity products suitable for biological testing. The study demonstrated that the resulting compounds exhibited significant antibacterial activity against resistant strains of bacteria.

Case Study 2: Development of Herbicides

Another application involved developing a new class of herbicides based on sulfonyl derivatives. The researchers found that incorporating this compound into their formulations significantly enhanced herbicidal activity while reducing phytotoxicity to crops.

Wirkmechanismus

The mechanism of action of 3-Methanesulfonylpropane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The compound reacts with nucleophiles to form sulfonyl derivatives, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonyl chloride (CH₃SO₂Cl): A simpler sulfonyl chloride with one sulfonyl group.

Ethanesulfonyl chloride (C₂H₅SO₂Cl): Similar structure but with an ethane backbone.

Propane-1-sulfonyl chloride (C₃H₇SO₂Cl): Similar structure but with only one sulfonyl group.

Uniqueness

3-Methanesulfonylpropane-1-sulfonyl chloride is unique due to the presence of two sulfonyl groups attached to a propane backbone, which enhances its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its simpler counterparts.

Biologische Aktivität

3-Methanesulfonylpropane-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention for its potential biological activities. This compound is notable for its applications in medicinal chemistry, particularly in the synthesis of biologically active molecules. This article explores the biological activity of this compound, highlighting its antimicrobial, antioxidant, and anti-tumor properties based on recent research findings.

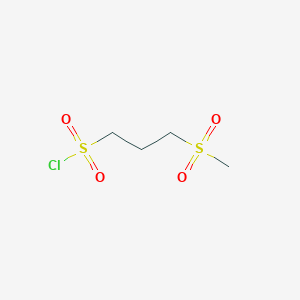

This compound is characterized by the presence of two sulfonyl groups attached to a propane backbone. Its chemical structure can be represented as follows:

This compound is synthesized from methanesulfonyl chloride and other reagents, often involving processes that ensure high yields and purity.

Antimicrobial Activity

Recent studies have demonstrated that sulfonyl chloride derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various sulfonyl derivatives reported that certain compounds showed potent activity against Gram-positive bacteria such as Staphylococcus epidermidis and Methicillin-resistant Staphylococcus aureus (MRSA). The inhibition zones measured for these compounds ranged from 18.33 mm to 34.67 mm, indicating their potential as antimicrobial agents .

| Compound | Inhibition Zone (mm) | Target Organism |

|---|---|---|

| 3-MSP-SC | 34.67 | S. haemolyticus |

| 3-MSP-SC | 30.67 | S. epidermidis |

| 3-MSP-SC | 18.67 | MRSA |

Antioxidant Activity

The antioxidant capacity of sulfonyl compounds is another area of interest. Compounds derived from sulfonyl chlorides have been shown to scavenge DPPH radicals effectively, indicating their potential in mitigating oxidative stress . This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage.

Anti-tumor Effects

The anti-tumor potential of this compound has also been investigated. In vitro studies revealed that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, particularly the MCF-7 breast cancer cell line. For example, one derivative demonstrated superior efficacy compared to others, highlighting the relevance of structural modifications in enhancing biological activity .

Case Studies

Several case studies have explored the biological applications of sulfonyl chlorides, including this compound:

- Antimicrobial Efficacy Against MRSA : A study focused on the effectiveness of various sulfonamide derivatives against MRSA showed that compounds with structural similarities to this compound had significant inhibition zones, suggesting their potential as effective treatments for resistant bacterial strains .

- Oxidative Stress Mitigation : Research examining the antioxidant properties of similar compounds indicated that they could effectively reduce oxidative stress markers in cellular models, supporting their use in formulations aimed at combating oxidative damage-related diseases .

- Cytotoxicity in Cancer Research : Another investigation into the anti-tumor properties revealed that modifications to the sulfonyl group could enhance cytotoxicity against specific cancer cell lines, paving the way for new cancer therapies .

Eigenschaften

IUPAC Name |

3-methylsulfonylpropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDSTZIBQYMBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.